Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18255495
InChI: InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-9(8-16)10-5-15-6-11(10)12(17)19-4/h9-11,15H,5-8H2,1-4H3
SMILES:
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol

Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC18255495

Molecular Formula: C14H24N2O4

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate -

Specification

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
IUPAC Name methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-9(8-16)10-5-15-6-11(10)12(17)19-4/h9-11,15H,5-8H2,1-4H3
Standard InChI Key HRHCMMWPZHMSGQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrrolidine ring (five-membered saturated amine) linked to an azetidine (four-membered saturated amine) at the 4-position of pyrrolidine. Key substituents include:

  • Boc Protection: The tert-butoxycarbonyl group at the azetidine nitrogen enhances stability during synthetic modifications, preventing unwanted side reactions .

  • Methyl Ester: Positioned at the pyrrolidine-3-carboxylate, this group increases lipophilicity, improving membrane permeability in biological systems .

The stereochemistry of the azetidine-pyrrolidine junction (e.g., cis or trans configurations) significantly influences its conformational flexibility and binding affinity to biological targets. X-ray crystallography and NMR studies of analogous compounds, such as tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, reveal that steric interactions between the Boc group and adjacent substituents dictate preferred ring puckering modes .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step strategies to construct the bicyclic framework while introducing functional groups selectively:

  • Azetidine Ring Formation:

    • Cyclization of γ-amino alcohols or halides under basic conditions (e.g., K₂CO₃/DMF) yields the azetidine core .

    • Boc protection is introduced early using Boc₂O (di-tert-butyl dicarbonate) and a catalytic base like DMAP.

  • Pyrrolidine Functionalization:

    • Michael addition or Mannich reactions are employed to attach the pyrrolidine ring. For example, aza-Michael additions using DBU in acetonitrile at 65°C achieve yields up to 75% for analogous structures .

    • Esterification of the carboxylic acid precursor with methanol and DCC (dicyclohexylcarbodiimide) completes the methyl ester group .

Representative Synthetic Pathway:

StepReaction TypeReagents/ConditionsYield (%)Reference
1Boc ProtectionBoc₂O, DMAP, DCM85–92
2Azetidine-Pyrrolidine CouplingDBU, CH₃CN, 65°C, 4 h64–75
3EsterificationDCC, MeOH, RT, 12 h90

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s rigid bicyclic structure mimics transition states in enzymatic reactions. For instance, derivatives with similar frameworks exhibit inhibitory activity against proteases and kinases:

  • SARS-CoV-2 Main Protease (Mpro): Analogous azetidine-pyrrolidine hybrids demonstrate IC₅₀ values <1 μM by occupying the S1/S2 substrate-binding pockets .

  • Dipeptidyl Peptidase-4 (DPP-4): Methyl ester derivatives enhance bioavailability, with logP values ~2.5, optimizing pharmacokinetic profiles .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaMW (g/mol)Key Functional GroupsNotable Properties
Methyl 4-{1-[(Boc)azetidin-3-yl}pyrrolidine-3-carboxylateC₁₄H₂₄N₂O₄284.35Boc, methyl esterHigh lipophilicity (clogP 1.8)
(3S,4R)-1-Boc-4-phenylpyrrolidine-3-carboxylic acidC₁₆H₂₁NO₄291.34Boc, carboxylic acidEnhanced water solubility
tert-Butyl 3-(pyrazol-1-yl)azetidine-1-carboxylateC₁₁H₁₇N₃O₂227.27Boc, pyrazoleAnticancer activity (IC₅₀ 2.1 μM)

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky Boc groups complicate coupling reactions, necessitating high-pressure conditions or microwave-assisted synthesis .

  • Stereochemical Control: Achieving enantiomeric excess >90% requires chiral catalysts (e.g., Rhodium-BINAP complexes), increasing production costs .

Therapeutic Prospects

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the azetidine and pyrrolidine rings to optimize target affinity.

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics and toxicity profiles in primate models to advance clinical translation.

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